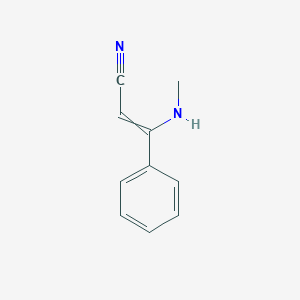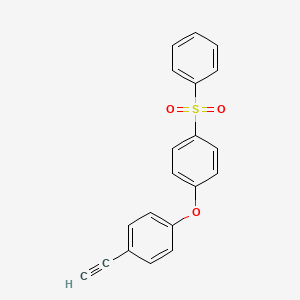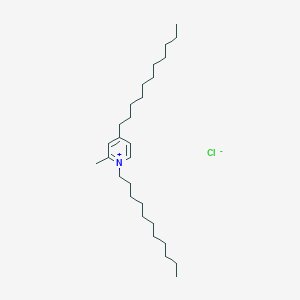
2-Methyl-1,4-diundecylpyridin-1-ium chloride
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-Methyl-1,4-diundecylpyridin-1-ium chloride is a quaternary ammonium compound with a pyridine ring substituted at the 2-position with a methyl group and at the 1- and 4-positions with undecyl groups. This compound is known for its surfactant properties and is used in various industrial and research applications.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2-Methyl-1,4-diundecylpyridin-1-ium chloride typically involves the quaternization of 2-methylpyridine with undecyl halides. The reaction is carried out in a polar solvent such as acetonitrile or ethanol under reflux conditions. The reaction proceeds as follows:
Step 1: 2-Methylpyridine is reacted with 1-bromoundecane in the presence of a base such as potassium carbonate to form 2-Methyl-1-undecylpyridine.
Step 2: The intermediate 2-Methyl-1-undecylpyridine is further reacted with another equivalent of 1-bromoundecane to yield 2-Methyl-1,4-diundecylpyridin-1-ium bromide.
Step 3: The bromide salt is then converted to the chloride salt by ion exchange using a chloride source such as sodium chloride.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves continuous flow reactors to ensure efficient mixing and heat transfer. The final product is purified by recrystallization or chromatography to achieve high purity.
Analyse Des Réactions Chimiques
Types of Reactions
2-Methyl-1,4-diundecylpyridin-1-ium chloride undergoes various chemical reactions, including:
Nucleophilic Substitution: The chloride ion can be replaced by other nucleophiles such as hydroxide, cyanide, or thiolate ions.
Oxidation: The compound can be oxidized to form N-oxides, which have different chemical and physical properties.
Reduction: Reduction reactions can convert the pyridinium ring to a piperidine ring.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as sodium hydroxide, sodium cyanide, or sodium thiolate in polar solvents like water or ethanol.
Oxidation: Reagents such as hydrogen peroxide or peracids in aqueous or organic solvents.
Reduction: Reagents such as lithium aluminum hydride or sodium borohydride in anhydrous solvents like tetrahydrofuran or ether.
Major Products Formed
Nucleophilic Substitution: Products include 2-Methyl-1,4-diundecylpyridin-1-ium hydroxide, cyanide, or thiolate.
Oxidation: Products include 2-Methyl-1,4-diundecylpyridin-1-ium N-oxide.
Reduction: Products include 2-Methyl-1,4-diundecylpiperidine.
Applications De Recherche Scientifique
2-Methyl-1,4-diundecylpyridin-1-ium chloride has several scientific research applications:
Chemistry: Used as a phase transfer catalyst in organic synthesis to facilitate reactions between aqueous and organic phases.
Biology: Employed in the study of membrane proteins and ion channels due to its surfactant properties.
Medicine: Investigated for its potential antimicrobial and antifungal properties.
Industry: Utilized in formulations of detergents, disinfectants, and emulsifiers.
Mécanisme D'action
The mechanism of action of 2-Methyl-1,4-diundecylpyridin-1-ium chloride involves its interaction with lipid membranes. The compound integrates into lipid bilayers, disrupting membrane integrity and leading to cell lysis. This property is particularly useful in its antimicrobial and surfactant applications.
Comparaison Avec Des Composés Similaires
Similar Compounds
1-Dodecylpyridinium chloride: Similar structure but with a single dodecyl group.
Cetylpyridinium chloride: Contains a cetyl group instead of undecyl groups.
Benzalkonium chloride: A mixture of alkylbenzyldimethylammonium chlorides with varying alkyl chain lengths.
Uniqueness
2-Methyl-1,4-diundecylpyridin-1-ium chloride is unique due to its dual undecyl substitution, which enhances its surfactant properties and makes it more effective in disrupting lipid membranes compared to compounds with single or shorter alkyl chains.
Propriétés
Numéro CAS |
90162-23-5 |
|---|---|
Formule moléculaire |
C28H52ClN |
Poids moléculaire |
438.2 g/mol |
Nom IUPAC |
2-methyl-1,4-di(undecyl)pyridin-1-ium;chloride |
InChI |
InChI=1S/C28H52N.ClH/c1-4-6-8-10-12-14-16-18-20-22-28-23-25-29(27(3)26-28)24-21-19-17-15-13-11-9-7-5-2;/h23,25-26H,4-22,24H2,1-3H3;1H/q+1;/p-1 |
Clé InChI |
GGEOKTYHSHGEIF-UHFFFAOYSA-M |
SMILES canonique |
CCCCCCCCCCCC1=CC(=[N+](C=C1)CCCCCCCCCCC)C.[Cl-] |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


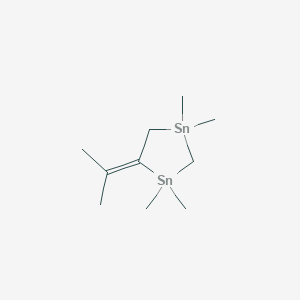
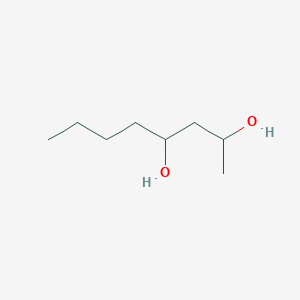
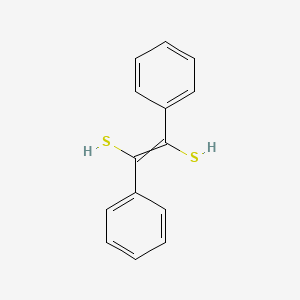
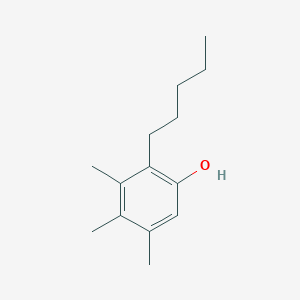
![2-[(4,4-Diphenylbutan-2-yl)oxy]oxane](/img/structure/B14362151.png)
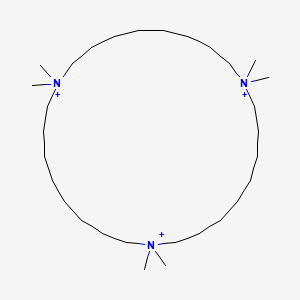

![1,3-Dimethyl-2-[(trifluoromethanesulfonyl)oxy]-1,3,2-diazaborolidine](/img/structure/B14362178.png)

